3-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid
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Overview
Description
3-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid is an organic compound that features both difluoromethyl and methoxymethoxy functional groups attached to a benzoic acid core. The presence of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluoromethyl and methoxymethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethoxy group can modulate its solubility and stability. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzoic acid: Similar in structure but with a difluoromethoxy group instead of a methoxymethoxy group.
3-Methoxybenzoic acid: Lacks the difluoromethyl group, making it less reactive in certain contexts.
Uniqueness
3-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid is unique due to the combination of difluoromethyl and methoxymethoxy groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
3-(difluoromethyl)-4-(methoxymethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-5-16-8-3-2-6(10(13)14)4-7(8)9(11)12/h2-4,9H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXVFHFMGFNGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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